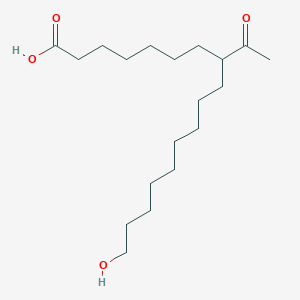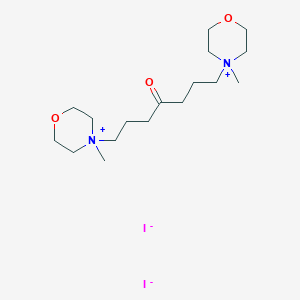
4,4'-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide is a chemical compound with a complex structure that includes morpholine rings and iodide ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide typically involves the reaction of 4-methylmorpholine with a heptane derivative under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the oxo group at the 4-position of the heptane chain. The iodide ions are then introduced through a subsequent reaction with iodine or an iodide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize the production process.
化学反应分析
Types of Reactions
4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or the morpholine rings.
Substitution: The iodide ions can be substituted with other halides or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different halides.
科学研究应用
4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
作用机制
The mechanism of action of 4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4,4’-[heptane-1,7-diylbis(oxy)]bis(n,n-dimethylaniline): A compound with a similar heptane backbone but different functional groups.
4-Methyl-4-({5-[(4-methylmorpholin-4-ium-4-yl)methyl]-1,4-dioxan-2-yl}methyl)morpholin-4-ium diiodide: A compound with similar morpholine rings and iodide ions.
Uniqueness
4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse scientific research applications set it apart from similar compounds.
属性
CAS 编号 |
61025-55-6 |
|---|---|
分子式 |
C17H34I2N2O3 |
分子量 |
568.3 g/mol |
IUPAC 名称 |
1,7-bis(4-methylmorpholin-4-ium-4-yl)heptan-4-one;diiodide |
InChI |
InChI=1S/C17H34N2O3.2HI/c1-18(9-13-21-14-10-18)7-3-5-17(20)6-4-8-19(2)11-15-22-16-12-19;;/h3-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
HFRHQGHIOMZTLT-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1(CCOCC1)CCCC(=O)CCC[N+]2(CCOCC2)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


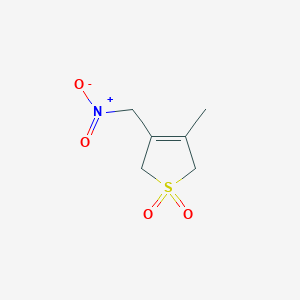
![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
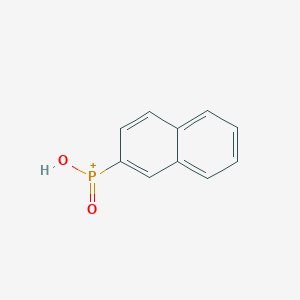
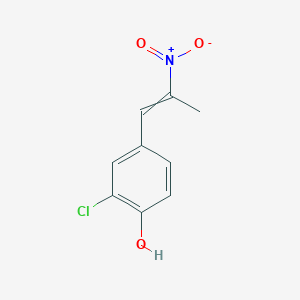
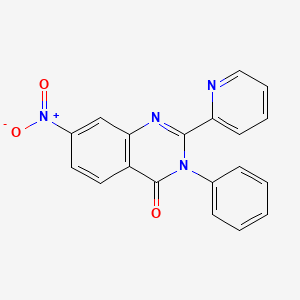
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
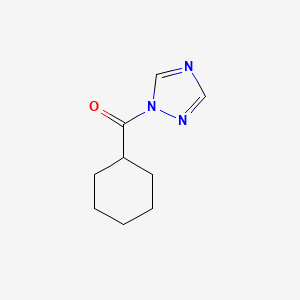
![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)
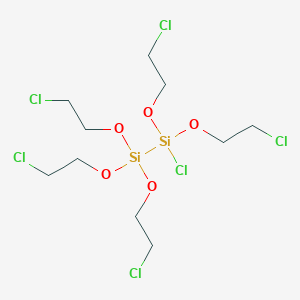
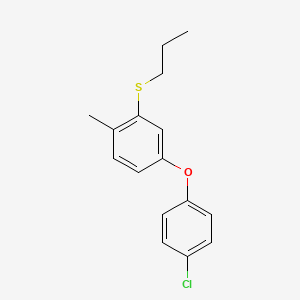
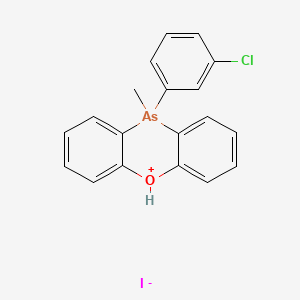

![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
